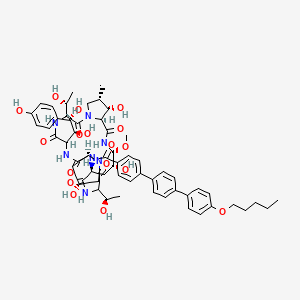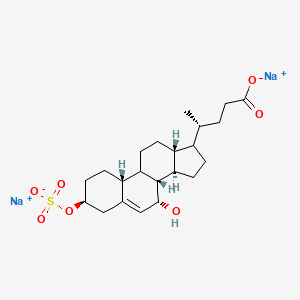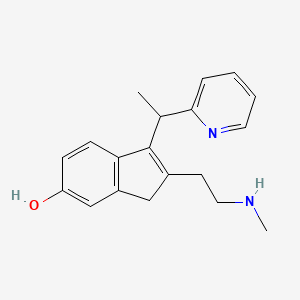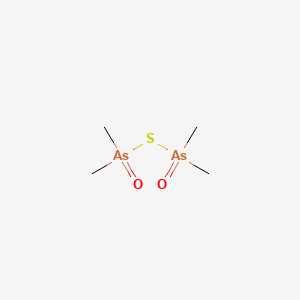![molecular formula C27H19NO4 B13435512 [Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)
[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate is an organic compound with the molecular formula C27H19NO4 It is known for its complex structure, which includes a cyano group, phenoxy groups, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate typically involves the reaction of 3-phenoxybenzoyl chloride with acetone cyanohydrin in the presence of a base such as triethylamine (Et3N) in anhydrous ether (Et2O). The reaction is carried out at room temperature (20-25°C) with vigorous stirring for about an hour. The yield of the product is generally high, around 90-95% .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted phenoxy derivatives.
Scientific Research Applications
[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate involves its interaction with specific molecular targets. For instance, as a PPARγ agonist, it binds to the PPARγ receptor, activating it and leading to the regulation of genes involved in glucose and lipid metabolism . This activation can result in improved insulin sensitivity and reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Cypermethrin: A synthetic pyrethroid used as an insecticide.
2-Cyanoprop-2-yl 3-phenoxybenzoate: Another derivative with similar structural features and biological activities.
Uniqueness
[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a PPARγ agonist sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H19NO4 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate |
InChI |
InChI=1S/C27H19NO4/c28-19-26(20-9-7-15-24(17-20)30-22-11-3-1-4-12-22)32-27(29)21-10-8-16-25(18-21)31-23-13-5-2-6-14-23/h1-18,26H |
InChI Key |
BNGJESMNUIMTCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)OC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13435435.png)
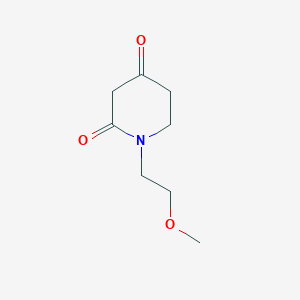
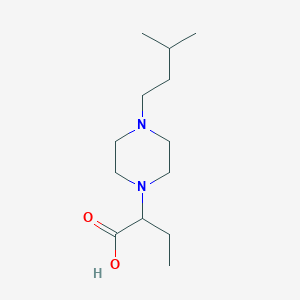
![N-[3-[[5-chloro-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B13435455.png)
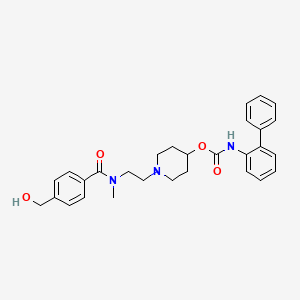
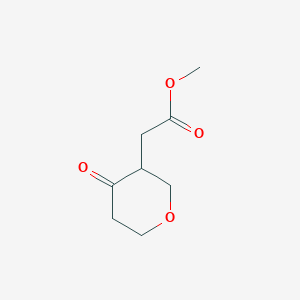
![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)

